2'-Deoxyadenosine-15N1 N-Oxide is a modified nucleoside derived from 2'-deoxyadenosine, where the nitrogen atom at the first position of the adenine base is isotopically labeled with nitrogen-15. This compound is significant in biochemical and molecular biology research, particularly in studies involving nucleic acid interactions, modifications, and the effects of oxidative stress on DNA.
2'-Deoxyadenosine-15N1 N-Oxide belongs to a class of compounds known as N-oxides, which are characterized by the presence of an oxygen atom bonded to a nitrogen atom. These compounds often arise from oxidative modifications of nucleobases within nucleic acids. The synthesis and properties of 2'-deoxyadenosine derivatives, including N-oxides, have been explored extensively in the literature, highlighting their relevance in understanding DNA damage and repair mechanisms .
The synthesis of 2'-deoxyadenosine-15N1 N-Oxide typically involves a multi-step process that includes the selective oxidation of 2'-deoxyadenosine. A common method utilizes meta-Chloroperbenzoic acid (m-CPBA) as an oxidizing agent. The procedure can be outlined as follows:
This method allows for the incorporation of nitrogen-15 during synthesis, enhancing its utility in studies requiring isotopic labeling .
The molecular structure of 2'-deoxyadenosine-15N1 N-Oxide can be represented as follows:
The presence of the N-oxide group alters both the electronic properties and hydrogen bonding capabilities of the molecule, which can influence its interactions within biological systems .
2'-Deoxyadenosine-15N1 N-Oxide participates in various chemical reactions typical of nucleobases:
These reactions are crucial for understanding how oxidative modifications influence nucleotide behavior and DNA integrity .
The mechanism by which 2'-deoxyadenosine-15N1 N-Oxide exerts its effects primarily involves its role as a substrate for various enzymes involved in DNA metabolism:
Studies have shown that such modifications can contribute to cellular responses to oxidative stress and influence gene expression patterns .
Key properties of 2'-deoxyadenosine-15N1 N-Oxide include:
These properties make it suitable for various experimental applications in biochemistry and molecular biology .
2'-Deoxyadenosine-15N1 N-Oxide has several important applications:
2'-Deoxyadenosine-15N1 N-Oxide is a chemically modified deoxyribonucleoside wherein two distinct structural alterations are incorporated into the canonical 2'-deoxyadenosine (dA) structure. The compound features a 15N isotopic label at the N1 position of the purine ring and an N-oxide functionalization typically at the N1 or N3 position of the adenine base. This dual modification creates a molecule with the molecular formula C10H13N5O3 (with one nitrogen atom being 15N) and a molecular mass of 252.24 g/mol (accounting for isotopic substitution) [1] [7].
Structurally, the compound retains the 2'-deoxyribose sugar moiety with β-D-erythro-pentofuranose configuration, characterized by specific stereochemistry at the C1', C2', C3', and C4' positions [(2R,3S,5R)-configuration]. The N-oxide modification introduces a highly polar N→O bond, significantly altering the electronic distribution and chemical behavior of the adenine ring system. This modification increases the molecular dipole moment and reduces the basicity of adjacent ring nitrogens compared to the parent deoxyadenosine. The glycosidic bond between the N9 position of the modified adenine and the C1' of the deoxyribose remains intact, preserving the β-N-glycosidic linkage essential for incorporation into DNA structures [4] [10].
Table 1: Structural Features of 2'-Deoxyadenosine-15N1 N-Oxide
Feature | Description | Biological Significance |
---|---|---|
Base Modification | N-oxide functionalization at N1 position | Alters hydrogen bonding capacity and electronic properties |
Isotopic Label | 15N at position N1 | Enables tracking via NMR and mass spectrometry |
Sugar Moiety | 2'-Deoxyribose in β-D-configuration | Maintains DNA backbone compatibility |
Molecular Formula | C10H1314N415NO3 | Distinguishes from endogenous nucleosides |
Polarity | Increased hydrophilicity due to N→O bond | Alters cellular uptake and distribution |
The development of isotopically labeled nucleosides represents a cornerstone achievement in molecular biology and biochemistry. Initial efforts in isotopic labeling focused on 3H- and 14C-labeled nucleosides in the 1950s-1970s for tracer studies, but these were limited by radiation hazards and lack of resolution in structural studies. The introduction of stable isotopes, particularly 15N, revolutionized nucleoside research by enabling safe, high-resolution investigations into nucleic acid metabolism and structure [2].
The specific application of 15N-labeling to deoxyribonucleosides emerged prominently in the 1980s as NMR technology advanced sufficiently to resolve 15N chemical shifts. Pioneering work by Schimmel and Redfield demonstrated the utility of 15N-labeled nucleosides for characterizing nucleotide dynamics and base-pairing interactions. The subsequent development of 15N-labeling in modified nucleosides, including oxidized derivatives, was driven by the need to understand oxidative DNA damage processes at molecular resolution [2] [5].
The synthesis of 2'-deoxyadenosine-15N1 N-oxide specifically evolved from earlier work on sparteine N-oxide derivatives, where 15N-labeling was employed to characterize N-oxide effects through two-dimensional NMR techniques [2]. These methodologies were adapted to nucleoside chemistry to create isotopically pure standards for DNA damage research. Modern synthetic approaches typically employ enzymatic transglycosylation or chemical glycosylation using 15N-labeled adenine precursors, followed by selective oxidation at the desired nitrogen position using peroxide-based oxidants under controlled conditions.
The incorporation of a 15N isotope at the N1 position of 2'-deoxyadenosine N-oxide provides distinct advantages for both nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) analyses:
NMR Applications:The 15N nucleus (I = 1/2) offers excellent NMR properties with a sensitivity approximately 10-3 that of 1H but superior resolution due to a wider chemical shift range. The 15N label at N1 produces distinct chemical shift changes (typically 15-25 ppm downfield) upon N-oxide formation compared to the native adenine. This shift serves as a direct spectroscopic signature of the modification. Through 1H-15N heteronuclear correlation experiments such as HMBC and HSQC, researchers can unambiguously assign the N-oxide structure and probe its electronic interactions. The 15N label also enhances the sensitivity of nearby protons via heteronuclear Overhauser effects (HOESY), enabling detailed conformational analysis of the modified nucleoside within DNA structures [1] [2] [8]. Recent studies employing 850 MHz 1H-15N NMR have demonstrated the capability to detect this labeled compound in complex biological matrices at micromolar concentrations, facilitating metabolic tracking of DNA damage products.
Mass Spectrometry Applications:The 15N label introduces a predictable 1 Da mass shift in the molecular ion compared to the unlabeled N-oxide derivative, enabling definitive identification in complex mixtures. This mass difference is readily resolved by modern high-resolution mass spectrometers (HRMS) with mass accuracies < 5 ppm. The isotopic label also produces characteristic fragmentation patterns in tandem MS experiments. The N-oxide functionalization itself alters fragmentation pathways, often yielding diagnostic ions resulting from N-O bond cleavage or water elimination from the sugar moiety. When combined with liquid chromatography (LC-MS/MS), 2'-deoxyadenosine-15N1 N-oxide serves as a crucial internal standard for quantifying oxidative DNA damage products in cellular systems and tissues, with applications in radiation biology, chemical toxicology, and aging research [5] [6] [8].
Table 2: Analytical Advantages of 15N Labeling in 2'-Deoxyadenosine N-Oxide
Technique | Key Parameters | Applications in DNA Damage Research |
---|---|---|
1H-15N HSQC NMR | δ15N: 150-170 ppm (vs. 190-220 ppm for unoxidized) | Mapping electronic changes due to oxidation |
HMBC NMR | 2-3JH-N coupling: 5-10 Hz | Verification of modification site specificity |
High-Resolution MS | Δm/z = +1.00 for M+ (vs. 14N analog) | Absolute quantification in complex mixtures |
Tandem MS/MS | Diagnostic fragments at m/z 135.05 ([15N1-adenine]+) and m/z 119.03 (dehydrated sugar) | Structural confirmation in biological samples |
Isotope Ratio MS | 15N/14N ratio quantification | Metabolic turnover studies in DNA repair models |
N-oxide derivatives of deoxyribonucleosides represent an important class of oxidative DNA lesions implicated in mutagenesis, carcinogenesis, and neurodegenerative processes. 2'-Deoxyadenosine N-oxide can form endogenously through reactive oxygen species (ROS) generated during normal cellular metabolism, particularly in mitochondria-rich tissues, or exogenously through ionizing radiation and chemical oxidants [3] [6]. The formation of the N-oxide group at the N1 position of deoxyadenosine disrupts the canonical Watson-Crick base-pairing with thymine, instead promoting non-canonical pairing with guanine or adenine. This altered base-pairing potential leads to G:C→T:A or G:C→A:T transversion mutations during DNA replication if unrepaired.
The nucleotide excision repair (NER) pathway serves as the primary defense against bulky DNA lesions like 2'-deoxyadenosine N-oxide. Studies using analogs such as 8,5'-(S)-cyclo-2'-deoxyadenosine (cyclo-dA) have demonstrated that NER-deficient cells exhibit dramatically reduced repair capacity for these lesions. The xeroderma pigmentosum complementation group A (XPA) protein recognizes the helical distortion caused by the bulky modification, initiating the excision of a 24-32 nucleotide oligomer containing the damaged base [3] [9]. Crucially, when located in the transcribed strand of active genes, 2'-deoxyadenosine N-oxide lesions block RNA polymerase II progression, triggering transcription-coupled NER (TC-NER) – a subpathway specifically associated with preventing neurodegeneration as evidenced by studies in XP patients with neurological symptoms [9].
The biological significance of these lesions extends beyond mutagenic potential. Accumulation of 2'-deoxyadenosine N-oxide derivatives in neuronal tissues has been implicated in the pathogenesis of neurodegenerative conditions. Studies in XPA-deficient mouse models demonstrate significantly elevated levels of cyclopurine lesions (structurally similar to N-oxides) in brain tissues, providing a mechanistic link between defective oxidative damage repair and neurological decline [3] [6] [9]. The lesions interfere with essential DNA transactions including replication and transcription, ultimately leading to cellular dysfunction and apoptosis in non-dividing neuronal cells, which are particularly vulnerable to transcription-blocking lesions.
Table 3: Biological Implications of 2'-Deoxyadenosine N-Oxide Lesions
Biological Process | Consequences of Lesion Accumulation | Repair Mechanism |
---|---|---|
DNA Replication | Replication fork stalling; Translesion synthesis with error-prone polymerases | Translesion synthesis (TLS) by Pol η, Pol ι, Pol κ |
Transcription | RNA polymerase II arrest; Reduced gene expression | Transcription-coupled nucleotide excision repair (TC-NER) |
Cellular Homeostasis | Persistent DNA damage response activation; Cell cycle arrest | Global genome nucleotide excision repair (GG-NER) |
Neurological Function | Accumulation in post-mitotic neurons; Neurodegeneration | NER pathway (XPA-XPG proteins) |
Carcinogenesis | G:C→T:A transversions; Oncogene activation | Mismatch repair (MMR) as backup pathway |
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